molecular formula C9H6BrNO B1265535 5-Bromoindole-3-carboxaldehyde CAS No. 877-03-2

5-Bromoindole-3-carboxaldehyde

Cat. No.: B1265535
CAS No.: 877-03-2
M. Wt: 224.05 g/mol
InChI Key: PEENKJZANBYXNB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

5-Bromoindole-3-carboxaldehyde (CAS 877-03-2) emerged as a structurally unique indole derivative during mid-20th-century investigations into halogenated heterocycles. Its synthesis was first reported using the Vilsmeier-Haack formylation reaction, where 5-bromoindole undergoes formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Early studies focused on its crystalline properties and reactivity patterns, with the compound initially serving as a model substrate for understanding electrophilic substitution in indole systems. The development of regioselective bromination techniques in the 1980s enabled scalable production, cementing its role as a synthetic intermediate.

Significance in Organic Chemistry

This compound’s strategic bromine and aldehyde functional groups make it a linchpin in multicomponent reactions. Key applications include:

Application Area Role of this compound Example Reactions
Pharmaceutical Synthesis Nucleus for kinase inhibitors Suzuki couplings with boronic acids
Sensor Development Hg²⁺ ion recognition Thiosemicarbazone formation
Materials Science Precursor for organic semiconductors Knoevenagel condensations
Natural Product Analogues Building block for alkaloid derivatives Pictet-Spengler cyclizations

The aldehyde group facilitates Schiff base formation, while the bromine enables cross-coupling reactions – a duality exploited in >78% of its documented uses. Its planar indole core allows π-stacking in supramolecular assemblies, particularly in metal-organic frameworks (MOFs) for gas storage applications.

Current Research Landscape

Recent studies (2023–2025) reveal three primary research thrusts:

Antimicrobial Agents : this compound inhibits Pseudomonas aeruginosa quorum sensing, reducing pyocyanin production by 92.5% at 100 μg/mL through LasR protein binding (ΔG = -8.2 kcal/mol). Molecular dynamics simulations show its aldehyde group forming stable hydrogen bonds with LasR’s Tyr93 residue.

Cancer Therapeutics : DFT calculations and molecular docking studies demonstrate strong binding (Kd = 2.4 μM) to p53 tumor suppressor proteins, with in vitro IC50 values of 18.7 μM against A549 lung cancer cells. The bromine atom’s electron-withdrawing effect enhances DNA intercalation capacity compared to non-halogenated analogues.

Optoelectronic Materials : Time-dependent density functional theory (TD-DFT) analyses reveal a 480 nm excitation maximum in polyvinyl alcohol films, with potential for organic light-emitting diodes (OLEDs). Its solid-state fluorescence quantum yield (ΦF = 0.34) surpasses many commercial fluorophores.

Properties

IUPAC Name

5-bromo-1H-indole-3-carbaldehyde
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InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PEENKJZANBYXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
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DSSTOX Substance ID

DTXSID80236562
Record name 5-Bromoindole-3-carbaldehyde
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Molecular Weight

224.05 g/mol
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CAS No.

877-03-2
Record name 5-Bromoindole-3-carboxaldehyde
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Record name 5-Bromoindole-3-carbaldehyde
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Preparation Methods

Synthesis via Bromination of Indole-3-carboxaldehyde

One approach involves starting from indole-3-carboxaldehyde and selectively brominating at the 5-position. Electrophilic aromatic substitution with bromine or brominating agents under controlled temperature conditions achieves this.

  • Reaction Conditions: Bromination is typically performed at low temperatures (0–5 °C) to avoid polybromination.
  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) in solvents such as water or polar aprotic solvents.
  • Outcome: High regioselectivity for the 5-position bromination due to the directing effect of the aldehyde group at position 3.

Synthesis via Formylation of 5-Bromoindole

Alternatively, 5-bromoindole can be prepared first, then converted to 5-bromoindole-3-carboxaldehyde via formylation.

  • Preparation of 5-Bromoindole:
    A patented efficient method involves a three-step synthesis starting from indole:

    • Formation of 2-sodium sulfonate-indole intermediate by reaction of indole with sodium bisulfite or potassium bisulfite in alcoholic solvents at 20–37 °C for 9–20 hours.
    • Acylation of this intermediate with an acylating reagent at 55–65 °C for 1.4–1.9 hours to form 2-sodium sulfonate-1-chloracetylindole.
    • Bromination of the acylated intermediate with bromine at 0–9 °C, followed by treatment with sodium sulfite or potassium acid sulfite, then reflux with sodium hydroxide or potassium hydroxide for 15–16 hours to yield 5-bromoindole. The product is isolated by filtration and drying with high purity (over 99%) and good yield.
  • Formylation to this compound:
    The formylation can be achieved by electrophilic substitution such as the Vilsmeier–Haack reaction or nitrosation followed by rearrangement:

    • A nitrosation method involves reacting 5-bromoindole with sodium nitrite and acid in a DMF-water mixture at low temperature (0 °C), followed by slow addition of indole and controlled stirring to avoid dimer formation and improve yield.
    • This method yields this compound in up to 94% yield under optimized conditions with slow addition over 2 hours and subsequent heating at 50 °C for several hours.
Step Conditions Reagents/Intermediates Yield / Purity Notes
2-Sodium sulfonate-indole synthesis 20–37 °C, 9–20 h, alcoholic solvent Indole + NaHSO3 or KHSO3 Intermediate (isolated) Filtration and drying required
Acylation of intermediate 55–65 °C, 1.4–1.9 h Intermediate + acylating agent Intermediate II Cooling and filtration steps included
Bromination of intermediate II 0–9 °C bromine addition, then RT reaction Intermediate II + Br2, Na2SO3 or KHSO3 5-Bromoindole (99.2%) Reflux with NaOH/KOH for 15–16 h
Formylation via nitrosation 0 °C slow addition, then 50 °C heating 5-Bromoindole + NaNO2 + HCl in DMF/water Up to 94% yield Slow addition critical to avoid dimers
  • The sulfonation and acylation steps improve the regioselectivity and yield of bromination at the 5-position by activating the indole ring and stabilizing intermediates.
  • Slow addition of indole to the nitrosating mixture and maintaining low temperature during formylation minimizes side reactions such as dimer formation, significantly improving yield and purity.
  • The use of polar aprotic solvents and controlled reaction times and temperatures is crucial for reproducibility and scale-up.
  • The bromination step requires careful temperature control (below 10 °C) to prevent overbromination and decomposition.
  • The final purification by filtration, washing, and drying ensures high purity suitable for further synthetic applications.

The preparation of this compound is best achieved via a multi-step process starting from indole, involving sulfonation, acylation, selective bromination, and controlled formylation. The key to high yield and purity lies in precise temperature control, reagent stoichiometry, and slow reagent addition to avoid side reactions. Recent patented methods provide scalable and efficient routes that overcome earlier limitations such as high solvent use and low atom economy.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoindole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 5-Bromoindole-3-carboxylic acid.

    Reduction: 5-Bromoindole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Bromoindole-3-carboxaldehyde serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

  • Antimicrobial Activity : A study highlighted that this compound significantly inhibits quorum sensing in Pseudomonas aeruginosa, a pathogen responsible for various infections. The compound showed considerable inhibition of virulence factors such as pyocyanin, elastase, and protease at concentrations as low as 50 μg/ml, indicating its potential as an anti-virulence agent .
  • Quorum Sensing Inhibition : Research demonstrated that bromination of indole carboxaldehydes, including this compound, enhances their ability to inhibit quorum sensing mechanisms in bacteria. The IC50 value for this compound was significantly lower than that of its non-brominated counterparts, suggesting increased potency due to bromination .

Synthesis of Fluorescent Probes

This compound is utilized in developing fluorescent probes for biological imaging and diagnostics. Its ability to form stable derivatives with fluorescent properties makes it suitable for tracking biological processes.

  • Fluorescent Labeling : The compound can be modified to create fluorescently labeled biomolecules that are useful in cellular imaging and tracking cellular activities. This application is particularly relevant in cancer research and drug development.

Table 1: Summary of Biological Activities

CompoundIC50 (µM)Biological ActivityReference
This compound13Quorum sensing inhibition
Curcumin5Quorum sensing inhibition
Indole-3-carboxaldehyde171Control (baseline for comparison)

Case Study: Inhibition of Virulence Factors

In a comparative study on quorum sensing inhibition, this compound demonstrated a remarkable capacity to reduce virulence factors in Pseudomonas aeruginosa. At a concentration of 100 μg/ml, it inhibited:

  • Pyocyanin Production : 92.5% inhibition
  • Elastase Production : 79.85% inhibition
  • Protease Production : 92.8% inhibition
  • Alginate Production : 76.16% inhibition

These results indicate its potential role in developing new therapeutic strategies against bacterial infections .

Mechanism of Action

The mechanism of action of 5-bromoindole-3-carboxaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit quorum sensing in bacteria, which is a form of bacterial communication involved in the production of virulence factors. The bromination of the indole ring enhances its potency as a quorum sensing inhibitor .

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde
  • 6-Bromoindole-3-carboxaldehyde
  • 7-Bromoindole-3-carboxaldehyde

Comparison: 5-Bromoindole-3-carboxaldehyde is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications .

Biological Activity

5-Bromoindole-3-carboxaldehyde (5-BICA) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

5-BICA is characterized by a bromine atom at the fifth position of the indole ring and an aldehyde functional group at the third position. Its molecular formula is C9H8BrN and it has a molecular weight of 224.05 g/mol. Various synthetic methods for 5-BICA have been reported, which include:

  • Bromination of Indole Derivatives : This method involves the introduction of bromine into the indole structure, followed by formylation to yield 5-BICA.
  • Reactions with Aldehydes : Utilizing different aldehydes in the presence of catalysts can also lead to the formation of 5-BICA.

Biological Activities

Research indicates that 5-BICA exhibits several significant biological activities, particularly in antimicrobial and quorum-sensing inhibition.

Antimicrobial Activity

5-BICA has shown promising results against various bacterial strains. A study evaluated its effect on Pseudomonas aeruginosa, revealing substantial inhibition of quorum-sensing-dependent virulence factors:

Concentration (µg/ml) Pyocyanin Inhibition (%) Elastase Inhibition (%) Protease Inhibition (%) Alginate Inhibition (%)
3085.092.5187.0435.87
5089.092.892.848.4
10092.579.8592.876.16

The results indicate that at higher concentrations, particularly at 100 µg/ml, there was a significant inhibition of pyocyanin production (92.5%) and elastase activity (79.85%) in strain Pa01, highlighting its potential as an antimicrobial agent against opportunistic pathogens like Pseudomonas aeruginosa .

Quorum Sensing Inhibition

In a comparative study on quorum sensing inhibition (QSI), 5-BICA demonstrated an IC50 value of 13 µM , marking it as significantly more effective than other brominated indole derivatives . This suggests that bromination enhances its inhibitory effects on bacterial communication systems, which are pivotal in biofilm formation and virulence.

Case Studies

  • Inhibition of Pseudomonas aeruginosa Virulence Factors :
    • A detailed investigation showed that both 5-BICA and curcumin effectively inhibited multiple virulence factors in Pseudomonas aeruginosa strains Pa01 and ATCC27853. The study utilized ANOVA for statistical analysis, confirming the significance of the results with a p-value <0.05 .
  • Cytotoxicity Studies :
    • Research on related indole derivatives indicated that bromination generally increases cytotoxicity against sea urchin embryos, with specific compounds showing concentration-dependent inhibition of cell division . While direct studies on 5-BICA were not highlighted, these findings suggest a potential for cytotoxic applications.

Q & A

Q. What are the standard synthetic protocols for preparing 5-bromoindole-3-carboxaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is commonly synthesized via condensation reactions. For example:
  • Reaction with thiosemicarbazide : this compound (1.3 mmol) and thiosemicarbazide (1.3 mmol) are refluxed in ethanol (50 mL) for 1 hour. The product is recrystallized from ethanol for purification .
  • Nitrovinyl derivative synthesis : Reacting the compound with ammonium acetate in nitromethane under reflux for 1 hour yields (E)-5-bromo-3-(2-nitrovinyl)-1H-indole. The crude product is washed with water and air-dried .
  • Key Considerations : Solvent choice (ethanol vs. nitromethane) and reaction time impact product purity and yield. Ethanol-based methods are preferred for simplicity, while nitromethane enables nitrovinyl functionalization.

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : The compound is sensitive to temperature and should be stored below -20°C to prevent degradation. This is critical for maintaining reactivity in subsequent synthetic steps, such as forming Schiff bases or heterocyclic derivatives .

Q. What purification techniques are effective for isolating this compound derivatives?

  • Methodological Answer : Recrystallization from ethanol is widely used. For example, after solvent removal via rotary evaporation, the residue is dissolved in hot ethanol and cooled to precipitate pure crystals. This method minimizes impurities in derivatives like thiosemicarbazones .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : X-ray crystallography combined with refinement software (e.g., SHELX) can resolve hydrogen bonding and molecular geometry. Carbon-bound H atoms are placed in calculated positions using a riding model, while nitrogen-bound H atoms are located via difference Fourier maps. Distance restraints (e.g., N–H = 0.88 ± 0.01 Å) ensure accurate refinement .

Q. What mechanistic insights explain the formation of (E)-5-bromo-3-(2-nitrovinyl)-1H-indole from this compound?

  • Methodological Answer : The reaction with ammonium acetate in nitromethane proceeds via a Henry reaction mechanism , where the aldehyde group undergoes nucleophilic attack by nitromethane-derived nitroalkane species. The acidic α-hydrogen of nitromethane facilitates enolate formation, leading to nitrovinyl conjugation. IR spectroscopy (e.g., 1666 cm⁻¹ for C=O) confirms product formation .

Q. How do structural modifications of this compound influence biological activity in comparative studies?

  • Methodological Answer : Comparative studies with analogs (e.g., 5-methoxyindole-3-carboxylic acid or 6-bromoindole derivatives) highlight the role of substituents. For instance:
  • The bromo group enhances electrophilic reactivity for cross-coupling reactions.
  • Aldehyde functionality enables Schiff base formation for metal coordination or enzyme inhibition studies.
  • Adding hydrophilic groups (e.g., diethylamino or hydroxypropyl) improves solubility and bioavailability .

Q. How can researchers address contradictions in synthetic yields reported across studies?

  • Methodological Analysis : Yield discrepancies often arise from variations in:
  • Reaction stoichiometry : Optimal molar ratios (e.g., 1:1 aldehyde-to-nucleophile) prevent side reactions.
  • Catalyst use : Lack of catalysts in some protocols may reduce efficiency.
  • Purification rigor : Incomplete recrystallization or chromatography can lower reported yields.
  • Example : A 70% yield for imidazolidinone derivatives (via ethanol-based synthesis) contrasts with lower yields in nitrovinyl routes, reflecting solvent-dependent reactivity .

Critical Considerations for Researchers

  • Safety : While specific toxicity data for this compound is limited, related indole aldehydes (e.g., 5-chloro analogs) are classified as potential carcinogens. Use NIOSH-certified respirators and gloves during handling .
  • Data Validation : Cross-reference spectroscopic data (e.g., IR peaks at 1666–1716 cm⁻¹ for carbonyl groups) with computational models to confirm structural assignments .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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